![molecular formula C18H18N2O4 B3939061 N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide](/img/structure/B3939061.png)
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide
Overview
Description
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide, also known as BDDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.43 g/mol.
Mechanism of Action
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide acts as a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By activating the sigma-1 receptor, N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and neuroprotection against oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other signaling pathways. Additionally, N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
However, there are also some limitations to using N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide in lab experiments. One of these is the limited availability of the compound, which can make it difficult to conduct large-scale studies. Additionally, the mechanism of action of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is still not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide. One of these is the development of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide-based drugs for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is the exploration of the role of the sigma-1 receptor in cancer biology and the potential use of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide as an anticancer agent. Finally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide and its potential applications in other areas of scientific research.
Scientific Research Applications
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
properties
IUPAC Name |
N'-benzyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-10-13-6-2-1-3-7-13)18(22)20-11-14-12-23-15-8-4-5-9-16(15)24-14/h1-9,14H,10-12H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQADOBFUKAXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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